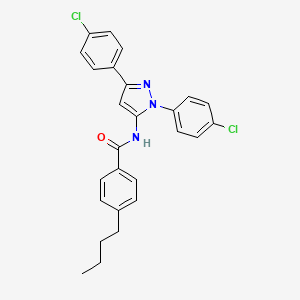

HSF1B

Description

Structure

3D Structure

Properties

CAS No. |

1196723-95-1 |

|---|---|

Molecular Formula |

C26H23Cl2N3O |

Molecular Weight |

464.4 g/mol |

IUPAC Name |

N-[2,5-bis(4-chlorophenyl)pyrazol-3-yl]-4-butylbenzamide |

InChI |

InChI=1S/C26H23Cl2N3O/c1-2-3-4-18-5-7-20(8-6-18)26(32)29-25-17-24(19-9-11-21(27)12-10-19)30-31(25)23-15-13-22(28)14-16-23/h5-17H,2-4H2,1H3,(H,29,32) |

InChI Key |

YBESODXFBCCIIN-UHFFFAOYSA-N |

SMILES |

CCCCC1=CC=C(C=C1)C(=O)NC2=CC(=NN2C3=CC=C(C=C3)Cl)C4=CC=C(C=C4)Cl |

Canonical SMILES |

CCCCC1=CC=C(C=C1)C(=O)NC2=CC(=NN2C3=CC=C(C=C3)Cl)C4=CC=C(C=C4)Cl |

Origin of Product |

United States |

Foundational & Exploratory

An In-depth Technical Guide to HSF1 Gene Structure and Regulatory Elements

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the Heat Shock Factor 1 (HSF1) gene, its structural organization, and the intricate regulatory networks that govern its activity. HSF1 is a master transcriptional regulator of the cellular stress response, playing a critical role in maintaining protein homeostasis and cell survival. Its dysregulation is implicated in a range of diseases, including cancer and neurodegenerative disorders, making it a key target for therapeutic development.

HSF1 Gene and Protein Structure

The human HSF1 gene is located on chromosome 8q24.3 and is composed of 13 exons, with an additional alternatively spliced exon between exons 9 and 10.[1] The gene encodes a multi-domain protein that is the primary mediator of the transcriptional response to proteotoxic stress.[2]

Exon-Intron Organization and Protein Domains

The various domains of the HSF1 protein are encoded by specific exons, highlighting the modular nature of its function. The key domains include:

-

DNA-Binding Domain (DBD): Located at the N-terminus and encoded by exons 1-3, this highly conserved helix-turn-helix motif recognizes and binds to Heat Shock Elements (HSEs) in the promoters of target genes.[3][4]

-

Oligomerization Domain (HR-A/B): Comprised of hydrophobic heptad repeats A and B, encoded by exons 4-6, this domain is essential for the trimerization of HSF1 monomers upon activation.[3]

-

Regulatory Domain (RD): Encoded by exons 7-9, this domain is a hub for post-translational modifications that fine-tune HSF1 activity.[3]

-

Oligomerization Domain (HR-C): A fourth heptad repeat located C-terminal to the regulatory domain, encoded by exon 10, which is involved in maintaining the monomeric, inactive state of HSF1 under non-stress conditions.[4]

-

Trans-Activation Domain (TAD): Situated at the C-terminus and encoded by exons 11-13, this domain is responsible for recruiting the transcriptional machinery to activate gene expression.[3]

Alternative Splicing and Isoforms

Alternative splicing of the HSF1 pre-mRNA generates multiple protein isoforms, with the most well-characterized being HSF1α and HSF1β.[5] More recently, two novel isoforms, HSF1γα and HSF1γβ, have been identified, arising from the inclusion of a novel exon 9a.[3]

-

HSF1α: The full-length isoform, which includes exon 11.

-

HSF1β: A shorter isoform that excludes exon 11.[5]

-

HSF1γα: Includes both exon 9a and exon 11.[3]

-

HSF1γβ: Includes exon 9a but excludes exon 11.[3]

The differential expression and functional roles of these isoforms are an active area of research, with evidence suggesting they can synergistically regulate chaperone gene transcription.[3] The ratio of these isoforms can vary between tissues and under different stress conditions, adding another layer of complexity to the regulation of the heat shock response.[3][5]

Regulatory Elements of HSF1 and its Target Genes

The transcriptional activity of HSF1 is tightly controlled by both cis-acting DNA elements and trans-acting protein factors.

Heat Shock Elements (HSEs)

The canonical DNA binding site for HSF1 is the Heat Shock Element (HSE), which consists of multiple inverted repeats of the 5-base pair motif nGAAn.[6] A minimal functional HSE typically contains at least three of these pentameric units. The affinity of HSF1 for a given HSE is influenced by the number, spacing, and orientation of these repeats.

| Parameter | Description | Reference |

| Consensus Motif | nGAAn | [6] |

| Minimal Functional Unit | 3 inverted repeats of nGAAn | [7] |

| Dissociation Constant (Kd) | ~4.7 nM for binding to an idealized HSE | [8] |

Promoter and Enhancer Architecture

HSF1 binding is not restricted to promoter regions; it also binds to distal enhancer elements to regulate gene expression.[9] The chromatin landscape and the presence of other transcription factors play a crucial role in determining HSF1 binding specificity and transcriptional outcome. For instance, in some contexts, the GAGA factor is important for maintaining an open chromatin state at HSF1 target promoters.[10]

Signaling Pathways Regulating HSF1 Activity

Under non-stress conditions, HSF1 is maintained in an inactive, monomeric state in the cytoplasm through its association with a complex of chaperone proteins, including HSP90 and HSP70.[11] Upon exposure to stress, such as heat shock, oxidative stress, or proteasome inhibition, this complex dissociates, allowing HSF1 to trimerize, translocate to the nucleus, and bind to HSEs.[11][12]

The activity of HSF1 is further modulated by a complex array of post-translational modifications (PTMs), including phosphorylation, acetylation, and SUMOylation. These modifications can either enhance or repress HSF1's ability to bind DNA and activate transcription.

Post-Translational Modifications of HSF1

The regulatory domain of HSF1 is a major target for various PTMs that collectively determine the magnitude and duration of the heat shock response.

| Modification | Site(s) | Kinase/Enzyme | Effect on HSF1 Activity | Reference(s) |

| Phosphorylation | Ser326 | AKT, ERK1/2, MEK, mTORC1, p38 MAPK | Activation | [11][13] |

| Ser303, Ser307 | ERK, GSK3, CK2 | Repression | [14] | |

| Ser230 | Unknown | Activation | [9] | |

| Ser363 | IER5/B55-PP2A | Dephosphorylation enhances activity | [14] | |

| Acetylation | Lys80 | p300/CBP | Inhibition of DNA binding | [15] |

| Multiple | SIRT1 (deacetylase) | Deacetylation promotes activity | [16] | |

| SUMOylation | Lys298 | SUMO E3 ligases | Repression | [15] |

Experimental Protocols for Studying HSF1

This section provides an overview of key experimental methodologies used to investigate the structure and function of HSF1. These protocols are intended as a guide and may require optimization for specific experimental systems.

Chromatin Immunoprecipitation Sequencing (ChIP-Seq) for HSF1 Binding Site Identification

ChIP-seq is a powerful technique to identify the genome-wide binding sites of HSF1. The general workflow involves cross-linking protein-DNA complexes, shearing the chromatin, immunoprecipitating HSF1-bound DNA fragments, and then sequencing the purified DNA.

Detailed Methodology (Synthesized from multiple sources[15][17][18])

-

Cell Culture and Cross-linking:

-

Culture cells to ~80-90% confluency.

-

Add formaldehyde directly to the culture medium to a final concentration of 1% and incubate for 10 minutes at room temperature to cross-link proteins to DNA.

-

Quench the cross-linking reaction by adding glycine to a final concentration of 0.125 M and incubating for 5 minutes at room temperature.

-

Wash cells twice with ice-cold PBS.

-

-

Cell Lysis and Chromatin Shearing:

-

Lyse the cells using a suitable lysis buffer containing protease inhibitors.

-

Shear the chromatin to an average size of 200-600 bp using sonication or enzymatic digestion (e.g., micrococcal nuclease). The optimal shearing conditions should be determined empirically.

-

-

Immunoprecipitation:

-

Pre-clear the chromatin lysate with Protein A/G beads to reduce non-specific background.

-

Incubate the pre-cleared lysate with an anti-HSF1 antibody overnight at 4°C with rotation. A non-specific IgG should be used as a negative control.

-

Add Protein A/G beads to the antibody-chromatin mixture and incubate for 2-4 hours at 4°C to capture the immune complexes.

-

-

Washes and Elution:

-

Wash the beads sequentially with low salt, high salt, LiCl, and TE buffers to remove non-specifically bound proteins.

-

Elute the protein-DNA complexes from the beads using an elution buffer (e.g., 1% SDS, 0.1 M NaHCO3).

-

-

Reverse Cross-linking and DNA Purification:

-

Reverse the formaldehyde cross-links by incubating the eluate at 65°C for several hours to overnight, typically with the addition of NaCl.

-

Treat with RNase A and Proteinase K to remove RNA and protein, respectively.

-

Purify the DNA using phenol-chloroform extraction or a commercial DNA purification kit.

-

-

Library Preparation and Sequencing:

-

Prepare a sequencing library from the purified DNA according to the manufacturer's instructions (e.g., Illumina).

-

Perform high-throughput sequencing.

-

-

Data Analysis:

-

Align the sequencing reads to a reference genome.

-

Use a peak-calling algorithm (e.g., MACS2) to identify regions of HSF1 enrichment.

-

Perform downstream analyses such as motif discovery to identify HSEs and gene ontology analysis of HSF1 target genes.

-

Luciferase Reporter Assay for HSF1 Transcriptional Activity

This assay is used to quantify the transcriptional activity of HSF1 by measuring the expression of a luciferase reporter gene driven by an HSF1-responsive promoter.

Detailed Methodology (Synthesized from multiple sources[19][20][21][22])

-

Plasmid Construction:

-

Clone the promoter region of an HSF1 target gene (e.g., HSP70) or a synthetic promoter containing multiple HSEs upstream of a luciferase reporter gene (e.g., firefly luciferase) in an expression vector.

-

A control plasmid expressing a different luciferase (e.g., Renilla luciferase) under a constitutive promoter can be co-transfected for normalization.

-

-

Cell Culture and Transfection:

-

Plate cells in a multi-well plate and allow them to adhere.

-

Transfect the cells with the reporter and control plasmids using a suitable transfection reagent.

-

-

Cell Treatment:

-

After 24-48 hours, treat the cells with the desired stimuli (e.g., heat shock, small molecule inhibitors/activators) for the appropriate duration.

-

-

Cell Lysis:

-

Wash the cells with PBS and lyse them using a passive lysis buffer.

-

-

Luminescence Measurement:

-

Transfer the cell lysate to a luminometer plate.

-

Add the firefly luciferase substrate and measure the luminescence.

-

If using a dual-luciferase system, add the Renilla luciferase substrate and measure the luminescence.

-

-

Data Analysis:

-

Normalize the firefly luciferase activity to the Renilla luciferase activity to control for transfection efficiency and cell number.

-

Compare the normalized luciferase activity between different treatment groups to determine the effect on HSF1 transcriptional activity.

-

Electrophoretic Mobility Shift Assay (EMSA) for HSF1-DNA Binding

EMSA is used to detect the in vitro interaction between HSF1 and a specific DNA probe containing an HSE. The principle is that a protein-DNA complex will migrate more slowly than the free DNA probe in a non-denaturing polyacrylamide gel.

Detailed Methodology (Synthesized from multiple sources[16][23][24][25][26])

-

Probe Preparation:

-

Synthesize complementary single-stranded oligonucleotides containing the HSE of interest.

-

Anneal the oligonucleotides to form a double-stranded DNA probe.

-

Label the probe at the 3' or 5' end with a radioactive isotope (e.g., 32P) or a non-radioactive tag (e.g., biotin).

-

-

Binding Reaction:

-

Prepare a binding reaction mixture containing the labeled probe, nuclear extract or purified HSF1 protein, a non-specific competitor DNA (e.g., poly(dI-dC)) to reduce non-specific binding, and a binding buffer.

-

For competition assays, add an excess of unlabeled specific or non-specific competitor DNA.

-

For supershift assays, add an anti-HSF1 antibody to the reaction to further shift the protein-DNA complex.

-

Incubate the reaction at room temperature or 37°C for 20-30 minutes.

-

-

Electrophoresis:

-

Load the samples onto a non-denaturing polyacrylamide gel.

-

Run the gel in a suitable running buffer (e.g., 0.5x TBE) at a constant voltage.

-

-

Detection:

-

If using a radioactive probe, dry the gel and expose it to X-ray film or a phosphorimager screen.

-

If using a biotinylated probe, transfer the DNA to a nylon membrane, cross-link, and detect using a streptavidin-HRP conjugate and a chemiluminescent substrate.

-

Conclusion

HSF1 is a multifaceted transcription factor with a complex gene structure and a tightly regulated activity. Its central role in the cellular stress response and its involvement in various pathologies underscore its importance as a therapeutic target. The experimental approaches outlined in this guide provide a framework for further dissecting the intricate mechanisms of HSF1 function and for the development of novel modulators of its activity. A thorough understanding of HSF1 biology, from its gene structure to its regulatory networks, is crucial for advancing research in cellular stress, aging, and disease.

References

- 1. HSF1: Primary Factor in Molecular Chaperone Expression and a Major Contributor to Cancer Morbidity - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Heat shock factor protein 1 - Wikipedia [en.wikipedia.org]

- 3. Novel Isoforms of Heat Shock Transcription Factor 1, HSF1γα and HSF1γβ, Regulate Chaperone Protein Gene Transcription - PMC [pmc.ncbi.nlm.nih.gov]

- 4. The Multifaceted Role of HSF1 in Pathophysiology: Focus on Its Interplay with TG2 - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. The Role of Heat Shock Transcription Factor 1 in the Genome-wide Regulation of the Mammalian Heat Shock Response - PMC [pmc.ncbi.nlm.nih.gov]

- 7. academic.oup.com [academic.oup.com]

- 8. genecards.org [genecards.org]

- 9. Analysis of phosphorylation of human heat shock factor 1 in cells experiencing a stress - PMC [pmc.ncbi.nlm.nih.gov]

- 10. files.core.ac.uk [files.core.ac.uk]

- 11. mdpi.com [mdpi.com]

- 12. Identification of transcription factor binding sites from ChIP-seq data at high resolution - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Targeting HSF1 for cancer treatment: mechanisms and inhibitor development [thno.org]

- 14. HSF1 Activation Mechanisms, Disease Roles, and Small Molecule Therapeutics [ijbs.com]

- 15. bosterbio.com [bosterbio.com]

- 16. portlandpress.com [portlandpress.com]

- 17. journals.asm.org [journals.asm.org]

- 18. ChIP-seq Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]

- 19. opentrons.com [opentrons.com]

- 20. assaygenie.com [assaygenie.com]

- 21. indigobiosciences.com [indigobiosciences.com]

- 22. bitesizebio.com [bitesizebio.com]

- 23. researchgate.net [researchgate.net]

- 24. The Procedure of Electrophoretic Mobility Shift Assay (EMSA) - Creative Proteomics [iaanalysis.com]

- 25. Protein Interaction (2) Principle and Protocol of EMSA - Creative BioMart [creativebiomart.net]

- 26. m.youtube.com [m.youtube.com]

An In-depth Technical Guide to the Core Functional Domains and Motifs of Heat Shock Factor 1 (HSF1)

For Researchers, Scientists, and Drug Development Professionals

Introduction

Heat Shock Factor 1 (HSF1) is the master transcriptional regulator of the heat shock response (HSR), a fundamental cellular defense mechanism against proteotoxic stress.[1][2][3] Beyond its canonical role in stress resilience, HSF1 is increasingly implicated in a wide array of physiological and pathological processes, including development, metabolism, aging, and cancer.[4][5] Its multifaceted nature makes it a compelling target for therapeutic intervention in various diseases. This guide provides a detailed examination of the core functional domains and motifs of HSF1, the post-translational modifications that govern its activity, and the experimental methodologies used to investigate its function.

HSF1 Protein Domains and Functional Motifs

The human HSF1 protein is a modular transcription factor composed of several conserved domains and motifs that orchestrate its activity, from DNA binding and oligomerization to transcriptional activation and regulation.[6][7]

| Domain/Motif | Approximate Amino Acid Residues (Human HSF1) | Function |

| DNA-Binding Domain (DBD) | 1-100 | A highly conserved helix-turn-helix motif responsible for recognizing and binding to heat shock elements (HSEs), which are specific DNA sequences (nGAAn) in the promoters of target genes.[2] |

| Oligomerization Domain (HR-A/B) | 130-203 | Composed of hydrophobic heptad repeats (leucine zippers 1-3), this domain mediates the trimerization of HSF1 monomers, a critical step for its activation.[2][7][8] |

| Regulatory Domain (RD) | 221-310 | A flexible region that integrates various stress signals and is a hub for post-translational modifications that fine-tune HSF1 activity.[2][6][9] Under non-stress conditions, it is involved in repressing the transactivation domain.[2] |

| Oligomerization Domain (HR-C) | 384-409 | A fourth leucine zipper that interacts with the HR-A/B domain in the inactive monomeric state, preventing spontaneous trimerization.[2][8] |

| Trans-Activation Domain (TAD) | 401-529 | Located at the C-terminus, this domain is responsible for recruiting the transcriptional machinery to activate gene expression.[2][10] It contains two subdomains, TAD1 (hydrophobic and alpha-helical) and TAD2 (containing proline and acidic residues).[2] |

Regulation of HSF1 Activity by Post-Translational Modifications (PTMs)

The function of HSF1 is intricately regulated by a complex interplay of post-translational modifications (PTMs), primarily occurring within the regulatory domain. These modifications act as molecular switches, controlling HSF1's ability to trimerize, bind DNA, and activate transcription.

Phosphorylation

Phosphorylation is a key PTM that can either activate or inhibit HSF1 activity depending on the specific residue.[11][12]

| Phosphorylation Site | Kinase(s) | Effect on HSF1 Activity |

| Ser121 | MAPKAPK2, AMPK | Inhibitory; promotes interaction with HSP90, preventing trimerization.[4][11] |

| Ser230 | CaMKII | Activating; enhances transcriptional activity.[12] |

| Ser303 | ERK, GSK3, CK2 | Inhibitory; represses transcriptional activity.[12][13] Phosphorylation at this site can prime for SUMOylation.[14] |

| Ser307 | ERK, GSK3, CK2 | Inhibitory; represses transcriptional activity.[12][13] |

| Ser320 | PKA | Activating; promotes nuclear localization and transcriptional activity.[11] |

| Ser326 | MEK, mTORC1, p38 MAPK, AKT, ERK1/2, CDK8, DYRK2 | Activating; a critical site for stress-induced activation, enhancing nuclear translocation, trimerization, and transactivation.[4][11][13] |

| Ser363 | JNK | Inhibitory; negatively regulates transactivation activity.[11] Dephosphorylation at this site enhances target gene expression.[12] |

| Thr120 | PIM2 | Activating; induces PD-L1 expression.[4] |

| Thr142 | CK2 | Activating; mediates heat-induced transcriptional activity. |

Acetylation

Acetylation of HSF1 plays a crucial role in the attenuation of the heat shock response.

| Acetylation Site | Acetyltransferase(s) | Deacetylase(s) | Effect on HSF1 Activity |

| Lys80 | p300/CBP | SIRT1 | Inhibitory; located in the DBD, acetylation disrupts DNA binding, facilitating the release of HSF1 from HSEs.[14][15] Deacetylation by SIRT1 prolongs HSF1's DNA binding.[14] |

SUMOylation

SUMOylation is a negative regulatory modification that attenuates HSF1's transcriptional activity.

| SUMOylation Site | E3 Ligase(s) | Effect on HSF1 Activity |

| Lys298 | PIAS | Inhibitory; this modification is dependent on prior phosphorylation at Ser303 and Ser307.[12][16][17] It serves as a negative feedback mechanism to turn off the heat shock response.[12] |

Signaling Pathways and Experimental Workflows

HSF1 Activation Signaling Pathway

Under normal conditions, HSF1 exists as an inactive monomer in the cytoplasm, complexed with chaperones like HSP90.[2] Upon cellular stress, such as heat shock, these chaperones are titrated away by denatured proteins, liberating HSF1. This allows HSF1 to trimerize, translocate to the nucleus, and undergo activating post-translational modifications. In the nucleus, the active HSF1 trimer binds to HSEs in the promoters of its target genes, primarily heat shock proteins (HSPs), initiating their transcription. The newly synthesized HSPs then help to refold damaged proteins and also participate in a negative feedback loop by binding to HSF1 and promoting its return to an inactive monomeric state.

Caption: HSF1 activation pathway upon cellular stress.

Experimental Workflow: Co-Immunoprecipitation (Co-IP) to Identify HSF1-Interacting Proteins

Co-IP is a powerful technique to identify proteins that interact with HSF1 in vivo. The workflow involves using an antibody to pull down HSF1 from a cell lysate, along with any proteins that are bound to it.

Caption: Workflow for Co-Immunoprecipitation of HSF1.

Experimental Workflow: Chromatin Immunoprecipitation followed by Sequencing (ChIP-seq)

ChIP-seq is used to identify the genomic regions where HSF1 binds. This allows for the genome-wide identification of HSF1 target genes.

Caption: Workflow for HSF1 ChIP-seq.

Detailed Experimental Protocols

Co-Immunoprecipitation (Co-IP) of HSF1

Objective: To isolate and identify proteins that interact with HSF1 within the cell.

Materials:

-

Cell culture plates

-

Phosphate-buffered saline (PBS), ice-cold

-

IP Lysis Buffer (e.g., 50 mM Tris-HCl pH 7.5, 150 mM NaCl, 1% NP-40, 1 mM EDTA, with freshly added protease and phosphatase inhibitors)

-

Anti-HSF1 antibody

-

Control IgG antibody (from the same species as the anti-HSF1 antibody)

-

Protein A/G magnetic beads or agarose resin

-

Microcentrifuge tubes

-

Rotating platform

-

Magnetic rack (for magnetic beads)

-

Elution buffer (e.g., low pH glycine buffer or SDS-PAGE sample buffer)

-

SDS-PAGE gels, transfer apparatus, and Western blotting reagents

Procedure:

-

Cell Culture and Treatment: Grow cells to 80-90% confluency. Apply experimental treatment if necessary.

-

Cell Lysis: Wash cells with ice-cold PBS and then add ice-cold IP Lysis Buffer. Scrape the cells and transfer the lysate to a microcentrifuge tube. Incubate on ice for 30 minutes with occasional vortexing.

-

Clarification of Lysate: Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet cell debris. Transfer the supernatant to a new pre-chilled tube.

-

Pre-clearing: Add control IgG and Protein A/G beads to the lysate and incubate on a rotator for 1 hour at 4°C. This step reduces non-specific binding of proteins to the beads.

-

Immunoprecipitation: Pellet the beads by centrifugation (or using a magnetic rack) and transfer the supernatant to a new tube. Add the anti-HSF1 antibody to the pre-cleared lysate and incubate on a rotator for 4 hours to overnight at 4°C.

-

Capture of Immune Complexes: Add fresh Protein A/G beads to the lysate-antibody mixture and incubate for an additional 1-2 hours at 4°C on a rotator.

-

Washing: Pellet the beads and discard the supernatant. Wash the beads 3-5 times with ice-cold IP Lysis Buffer (or a less stringent wash buffer).

-

Elution: Resuspend the beads in elution buffer. To elute for Western blot analysis, add 1X SDS-PAGE sample buffer and boil for 5-10 minutes.

-

Analysis: Analyze the eluted proteins by Western blotting using antibodies against suspected interacting partners, or by mass spectrometry for unbiased identification.[1][18]

Electrophoretic Mobility Shift Assay (EMSA) for HSF1-DNA Binding

Objective: To determine if HSF1 can bind to a specific DNA sequence (HSE) in vitro.

Materials:

-

Nuclear extract containing HSF1

-

Purified recombinant HSF1 (optional)

-

Biotin- or radio-labeled DNA probe containing the HSE sequence

-

Unlabeled ("cold") competitor probe

-

Poly(dI-dC) (a non-specific DNA competitor)

-

EMSA binding buffer (e.g., 10 mM Tris-HCl pH 7.5, 50 mM KCl, 1 mM DTT, 5% glycerol)

-

Native polyacrylamide gel

-

TBE buffer

-

Gel electrophoresis apparatus

-

Detection system (chemiluminescence for biotin or autoradiography for radio-labeled probes)

Procedure:

-

Probe Preparation: Synthesize and anneal complementary oligonucleotides containing the HSE sequence. Label the probe with biotin or a radioactive isotope (e.g., ³²P).

-

Binding Reaction: In a microcentrifuge tube, combine the nuclear extract or purified HSF1, poly(dI-dC), and EMSA binding buffer. For competition assays, add an excess of unlabeled probe. Incubate on ice for 10-15 minutes.

-

Probe Binding: Add the labeled probe to the reaction mixture and incubate at room temperature for 20-30 minutes.

-

Electrophoresis: Load the samples onto a pre-run native polyacrylamide gel. Run the gel in TBE buffer at a constant voltage at 4°C.

-

Detection: Transfer the DNA from the gel to a nylon membrane. Detect the labeled probe using a chemiluminescent substrate or by exposing the membrane to X-ray film. A "shifted" band indicates the formation of an HSF1-DNA complex.[19][20][21][22][23]

HSF1 Luciferase Reporter Assay

Objective: To measure the transcriptional activity of HSF1 in living cells.

Materials:

-

Mammalian cell line

-

Luciferase reporter plasmid containing a promoter with multiple HSEs upstream of the luciferase gene (e.g., firefly luciferase).

-

A control plasmid expressing a different reporter (e.g., Renilla luciferase) under a constitutive promoter for normalization.

-

Transfection reagent

-

Cell culture medium and plates

-

Luciferase assay reagent kit

-

Luminometer

Procedure:

-

Cell Seeding: Seed cells in a multi-well plate at a density that will result in 70-80% confluency at the time of transfection.

-

Transfection: Co-transfect the cells with the HSE-luciferase reporter plasmid and the control plasmid using a suitable transfection reagent according to the manufacturer's protocol.

-

Treatment: After 24-48 hours, treat the cells with compounds or stimuli that are expected to modulate HSF1 activity.

-

Cell Lysis: Wash the cells with PBS and lyse them using the lysis buffer provided in the luciferase assay kit.

-

Luminometry: Measure the firefly and Renilla luciferase activities sequentially in a luminometer according to the kit's instructions.

-

Data Analysis: Normalize the firefly luciferase activity to the Renilla luciferase activity to control for transfection efficiency and cell number. Compare the normalized luciferase activity between different treatment groups to determine the effect on HSF1 transcriptional activity.[3][24][25]

Conclusion

HSF1 is a complex and highly regulated transcription factor with critical roles in cellular homeostasis and disease. A thorough understanding of its domain architecture, functional motifs, and the intricate network of post-translational modifications that govern its activity is essential for the development of novel therapeutic strategies targeting HSF1. The experimental approaches detailed in this guide provide a robust framework for investigating the multifaceted biology of HSF1 and for screening and characterizing molecules that modulate its function for therapeutic benefit.

References

- 1. A simplified and sensitive immunoprecipitation approach for the analysis of HSF1 in murine liver tissue - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Heat shock factor protein 1 - Wikipedia [en.wikipedia.org]

- 3. Monitoring of the Heat Shock Response with a Real-Time Luciferase Reporter - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Targeting HSF1 for cancer treatment: mechanisms and inhibitor development [thno.org]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. uniprot.org [uniprot.org]

- 11. GeneCards Commercial Trial - LifeMap Sciences [lifemapsc.com]

- 12. HSF1 Activation Mechanisms, Disease Roles, and Small Molecule Therapeutics [ijbs.com]

- 13. Unveiling the HSF1 Interaction Network: Key Regulators of Its Function in Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 14. journals.biologists.com [journals.biologists.com]

- 15. Reactome | HSF1 acetylation at Lys80 [reactome.org]

- 16. Heat shock transcription factor 1 is SUMOylated in the activated trimeric state - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Heat shock transcription factor 1 is SUMOylated in the activated trimeric state - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. 4.2. Co-Immunoprecipitation and Western Blotting [bio-protocol.org]

- 19. med.upenn.edu [med.upenn.edu]

- 20. Electrophoretic Mobility Shift Assay | Dr. Brent Winston's Lab | Cumming School of Medicine | University of Calgary [cumming.ucalgary.ca]

- 21. Principle and Protocol of EMSA - Creative BioMart [creativebiomart.net]

- 22. Electrophoretic Mobility Shift Assay (EMSA) for Detecting Protein-Nucleic Acid Interactions - PMC [pmc.ncbi.nlm.nih.gov]

- 23. Electrophoretic mobility shift assay (EMSA) [protocols.io]

- 24. 2.4. Luciferase Reporter Gene Assay [bio-protocol.org]

- 25. med.emory.edu [med.emory.edu]

The intricate Dance of Survival: An In-depth Technical Guide to HSF1 Activation Under Heat Shock

For Researchers, Scientists, and Drug Development Professionals

The Heat Shock Response (HSR) is a fundamental cellular defense mechanism against a myriad of proteotoxic stressors, with Heat Shock Factor 1 (HSF1) acting as its master orchestrator. Under physiological conditions, HSF1 remains a dormant monomer, tethered in the cytoplasm by a complex of molecular chaperones. However, upon the advent of heat shock, a precisely orchestrated cascade of events unfolds, leading to the activation of HSF1 and the subsequent transcription of cytoprotective heat shock proteins (HSPs). This guide provides a comprehensive technical overview of the core mechanisms governing HSF1 activation, tailored for professionals in research and drug development.

The Core Activation Cascade: From Monomer to Transcriptional Activator

The activation of HSF1 is a multi-step process, initiated by the cellular sensing of thermal stress. This process can be broadly categorized into the following key stages:

-

Chaperone Release: Under non-stress conditions, HSF1 is maintained in an inactive monomeric state through its association with a chaperone complex, primarily involving HSP90, HSP70, and TRiC/CCT.[1] Heat shock induces the accumulation of misfolded and denatured proteins, which effectively titrate these chaperones away from HSF1, liberating it from its inhibitory constraints.[2][3]

-

Trimerization: The release from the chaperone complex exposes the leucine zipper domains (LZ1-3 and LZ4) of HSF1, facilitating its rapid self-association into a homotrimeric complex.[1][4] This trimerization is a critical prerequisite for its subsequent nuclear functions. The interaction between LZ1-3 and LZ4 negatively regulates spontaneous activation in the absence of stress.[1]

-

Nuclear Translocation and Accumulation: While HSF1 is predominantly a nuclear protein even in its inactive state, heat stress significantly enhances its accumulation within the nucleus.[5] This is achieved through the inhibition of its nuclear export.[1] Upon heat shock, HSF1 rapidly localizes to discrete nuclear structures known as nuclear stress granules within seconds.[6]

-

DNA Binding: The activated HSF1 trimer possesses a high affinity for specific DNA sequences known as Heat Shock Elements (HSEs), characterized by inverted repeats of the pentameric motif nGAAn.[1][7][8][9] The binding of HSF1 to HSEs in the promoter regions of heat shock genes is the pivotal step for initiating their transcription.

-

Transcriptional Activation: Following DNA binding, HSF1 undergoes a series of post-translational modifications, including hyperphosphorylation, which are crucial for its full transcriptional activity.[10][11] Activated HSF1 then recruits the transcriptional machinery, including RNA polymerase II, to the promoters of its target genes, leading to the robust expression of HSPs.

Quantitative Insights into HSF1 Activation

The activation of HSF1 is a finely tuned process governed by specific biophysical and biochemical parameters. The following tables summarize key quantitative data gathered from various studies.

Table 1: Temperature Thresholds and Kinetics of HSF1 Activation

| Parameter | Value | Cell Type/System | Reference |

| Midpoint of Trimerization (in vitro) | ~36°C | Purified human HSF1 | [12] |

| Strong Increase in DNA Binding Activity | > 42°C | Human cells | [12] |

| HSF1 Stress Granule Detection | Within 30 seconds | HeLa cells | [6] |

| Rate of Conformational Change (HR-C unfolding) at 42°C | 0.018 ± 0.001 s⁻¹ | Purified human HSF1 | [2] |

| Activation Energy for Temperature Transition | 249 ± 47 kJ·mol⁻¹ | Purified human HSF1 | [2] |

Table 2: Post-Translational Modifications of HSF1 in Heat Shock Response

| Modification | Site(s) | Function | Reference |

| Phosphorylation | Ser303, Ser307 | Represses transcriptional activity at control temperatures. | [10][13] |

| Ser230 | Promotes HSF1 activity. | [10] | |

| Ser326 | Critical for HSF1 induction. | [11] | |

| Ser419 | Enhances nuclear translocation. | [14] | |

| SUMOylation | Lys298 | Primarily occurs on the activated trimeric state; may attenuate transcriptional activity. | [10][15][16] |

| Acetylation | Lys80 | Reduces DNA binding of HSF1, contributing to the attenuation of the HSR. | [10] |

| Lys118 | Impairs HSF1 functionality. | [10] |

Table 3: HSF1-DNA Binding Affinity

| HSF1 Form | DNA Target | Dissociation Constant (KD) | System | Reference |

| HSF1 Trimer | Canonical HSE | Low nanomolar range | In vitro | [17] |

| HSF1 Monomer | Canonical HSE | ~10-fold lower affinity than trimer | In vitro | [17] |

Experimental Protocols for Studying HSF1 Activation

A variety of molecular and cellular biology techniques are employed to investigate the intricate details of HSF1 activation. Below are generalized protocols for key experiments.

Chromatin Immunoprecipitation (ChIP) to Analyze HSF1-DNA Binding

This protocol allows for the identification of genomic regions bound by HSF1 in vivo.

Methodology:

-

Cell Culture and Treatment: Plate cells to desired confluency. Induce heat shock by incubating cells at the desired temperature (e.g., 42°C) for a specific duration. A control plate should be maintained at 37°C.

-

Cross-linking: Add formaldehyde to a final concentration of 1% to the cell culture medium and incubate for 10 minutes at room temperature to cross-link proteins to DNA. Quench the reaction by adding glycine to a final concentration of 125 mM.

-

Cell Lysis and Chromatin Shearing: Harvest and lyse the cells. Shear the chromatin to an average size of 200-1000 bp using sonication. Optimization of sonication conditions is critical.

-

Immunoprecipitation: Pre-clear the chromatin with protein A/G beads. Incubate the sheared chromatin overnight at 4°C with an antibody specific to HSF1. A non-specific IgG should be used as a negative control.

-

Immune Complex Capture: Add protein A/G beads to capture the antibody-HSF1-DNA complexes.

-

Washes: Wash the beads sequentially with low salt, high salt, LiCl, and TE buffers to remove non-specifically bound proteins.

-

Elution and Reverse Cross-linking: Elute the protein-DNA complexes from the beads. Reverse the cross-links by incubating at 65°C overnight with NaCl.

-

DNA Purification: Purify the DNA using a standard phenol-chloroform extraction or a commercial DNA purification kit.

-

Analysis: Analyze the purified DNA by quantitative PCR (qPCR) using primers specific for the promoter regions of known heat shock genes, or by next-generation sequencing (ChIP-seq) for genome-wide analysis.

Luciferase Reporter Assay for HSF1 Transcriptional Activity

This assay quantifies the transcriptional activity of HSF1 by measuring the expression of a reporter gene (luciferase) under the control of a promoter containing HSEs.

Methodology:

-

Plasmid Construction and Transfection: Clone a promoter region containing multiple HSEs upstream of a luciferase reporter gene in an expression vector. Co-transfect cells with this reporter plasmid and a control plasmid expressing a different reporter (e.g., Renilla luciferase) for normalization of transfection efficiency.

-

Cell Treatment: After transfection, treat the cells with a heat shock stimulus or the compound of interest.

-

Cell Lysis: Lyse the cells using a passive lysis buffer.

-

Luciferase Activity Measurement: Measure the firefly luciferase activity in the cell lysate using a luminometer after the addition of luciferin substrate. Subsequently, measure the Renilla luciferase activity for normalization.

-

Data Analysis: Calculate the relative luciferase activity by dividing the firefly luciferase signal by the Renilla luciferase signal.

Immunoblotting for HSF1 Phosphorylation

This technique is used to detect the phosphorylation status of HSF1.

Methodology:

-

Cell Culture, Treatment, and Lysis: Culture and treat cells as described for the ChIP protocol. Lyse the cells in a buffer containing phosphatase and protease inhibitors to preserve the phosphorylation state of proteins.

-

Protein Quantification: Determine the protein concentration of the cell lysates using a standard protein assay (e.g., BCA assay).

-

SDS-PAGE and Protein Transfer: Separate the protein lysates by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and transfer the proteins to a nitrocellulose or PVDF membrane.

-

Immunoblotting: Block the membrane to prevent non-specific antibody binding. Incubate the membrane with a primary antibody specific for a phosphorylated form of HSF1 (e.g., anti-phospho-HSF1 Ser326). As a loading control, a parallel blot should be probed with an antibody against total HSF1 or a housekeeping protein like β-actin.

-

Detection: Wash the membrane and incubate with a secondary antibody conjugated to an enzyme (e.g., horseradish peroxidase). Detect the signal using a chemiluminescent substrate and an imaging system.

-

Analysis: Quantify the band intensities to determine the relative levels of phosphorylated HSF1.

Conclusion and Future Directions

The activation of HSF1 under heat shock is a tightly regulated and dynamic process that is central to cellular survival. The intricate interplay of chaperone interactions, trimerization, nuclear dynamics, and post-translational modifications ensures a rapid and robust response to proteotoxic stress. A thorough understanding of these mechanisms, supported by quantitative data and robust experimental protocols, is paramount for the development of novel therapeutic strategies that target the HSR in various diseases, including cancer and neurodegenerative disorders. Future research will likely focus on elucidating the precise temporal and spatial regulation of HSF1 activation within the complex cellular environment and identifying novel small molecule modulators of HSF1 activity for therapeutic intervention.

References

- 1. uniprot.org [uniprot.org]

- 2. Molecular mechanism of thermosensory function of human heat shock transcription factor Hsf1 - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Heat-Shock Factor 1 Controls Genome-wide Acetylation in Heat-shocked Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Uncoupling Stress-Inducible Phosphorylation of Heat Shock Factor 1 from Its Activation - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Global SUMOylation, rather than specific HSF1 SUMOylation, governs transcriptional response to proteotoxic stress. [zenodo.org]

- 7. embopress.org [embopress.org]

- 8. fredhutch.org [fredhutch.org]

- 9. med.emory.edu [med.emory.edu]

- 10. Heat shock transcription factor 1 is SUMOylated in the activated trimeric state - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Activation of Heat Shock Genes Is Not Necessary for Protection by Heat Shock Transcription Factor 1 against Cell Death Due to a Single Exposure to High Temperatures - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Molecular mechanism of thermosensory function of human heat shock transcription factor Hsf1 | eLife [elifesciences.org]

- 13. researchgate.net [researchgate.net]

- 14. HSF1 Antibody | Cell Signaling Technology [cellsignal.com]

- 15. sdbonline.org [sdbonline.org]

- 16. researchgate.net [researchgate.net]

- 17. Genomic Heat Shock Element Sequences Drive Cooperative Human Heat Shock Factor 1 DNA Binding and Selectivity - PMC [pmc.ncbi.nlm.nih.gov]

A Technical Guide to Post-Translational Modifications of HSF1 in Stress Response

For Researchers, Scientists, and Drug Development Professionals

Abstract

Heat Shock Factor 1 (HSF1) is the master transcriptional regulator of the cellular response to proteotoxic stress. Its activation and subsequent attenuation are tightly controlled by a complex network of post-translational modifications (PTMs). These modifications, including phosphorylation, SUMOylation, acetylation, and ubiquitination, act as a sophisticated molecular switchboard, fine-tuning HSF1's ability to trimerize, translocate to the nucleus, bind DNA, and activate transcription of cytoprotective genes like Heat Shock Proteins (HSPs). Understanding the intricate crosstalk between these PTMs is critical for elucidating the mechanisms of cellular proteostasis and for developing novel therapeutic strategies that target HSF1 in diseases ranging from cancer to neurodegeneration. This technical guide provides an in-depth overview of the key PTMs governing HSF1 function, summarizes quantitative data, details relevant experimental protocols, and visualizes the core signaling pathways.

The HSF1 Activation-Attenuation Cycle

Under non-stress conditions, HSF1 exists as a latent, inactive monomer in the cytoplasm and nucleus, complexed with chaperones such as Hsp70 and Hsp90.[1] Upon exposure to proteotoxic stress (e.g., heat shock, oxidative stress), these chaperones are titrated away to refold damaged proteins, releasing HSF1.[1] This initiates a multi-step activation process:

-

Trimerization: Freed HSF1 monomers rapidly form homotrimers through their leucine zipper domains.[1][2]

-

Nuclear Accumulation: The HSF1 trimers accumulate in the nucleus.[1]

-

DNA Binding: The activated trimers bind to specific DNA sequences known as Heat Shock Elements (HSEs) in the promoter regions of target genes.[1][3]

-

Transcriptional Activation: HSF1 becomes heavily modified by PTMs, which regulate its ability to recruit the transcriptional machinery and induce the expression of HSPs.[3][4]

-

Attenuation: As proteostasis is restored, newly synthesized HSPs facilitate a negative feedback loop. HSF1 activity is repressed, it is released from DNA, and returns to its inert monomeric state.[2][3] This attenuation phase is also heavily regulated by inhibitory PTMs.

This entire cycle is intricately modulated by a symphony of PTMs that either enhance or repress HSF1 activity.

Phosphorylation: The Primary Regulatory Switch

Phosphorylation is the most prevalent and well-studied PTM of HSF1, with dozens of identified sites that can either stimulate or inhibit its function.[5] This dual regulation allows for precise control over the intensity and duration of the heat shock response.

Activating Phosphorylation

Stress-inducible phosphorylation at specific serine residues is crucial for maximal transcriptional activity.

-

Serine 326 (S326): This is the most significant activating phosphorylation site.[6] Phosphorylation of S326 is linked to poor prognosis in cancer and stimulates the heat shock response.[6][7] Several kinases, including MEK, mTORC1, and DYRK2, can phosphorylate this site, enhancing HSF1's ability to activate transcription.[3][6]

-

Serine 230 (S230) & Threonine 142 (T142): Phosphorylation at these sites by AKT1 promotes HSF1 activation. T142 phosphorylation enhances trimerization, while S230 phosphorylation boosts interaction with the transcriptional machinery.[6]

Inhibitory Phosphorylation

Under basal conditions and during the attenuation phase of the stress response, HSF1 is phosphorylated at sites that repress its activity.

-

Serine 303 (S303) & Serine 307 (S307): These are well-established inhibitory sites.[3] Kinases such as GSK3β and ERK1/2 phosphorylate these residues, which suppresses HSF1's transcriptional activity and can prime it for degradation.[3][8][9]

-

Serine 121 (S121): Phosphorylation by AMPK and MK2 inactivates HSF1 and enhances its binding to HSP90, promoting a repressed state.[7]

References

- 1. Heat shock factor protein 1 - Wikipedia [en.wikipedia.org]

- 2. Heat shock transcription factor 1 is SUMOylated in the activated trimeric state - PMC [pmc.ncbi.nlm.nih.gov]

- 3. HSF1 Activation Mechanisms, Disease Roles, and Small Molecule Therapeutics [ijbs.com]

- 4. Deciphering human heat shock transcription factor 1 regulation via post-translational modification in yeast - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. HSF1 Activation Mechanisms, Disease Roles, and Small Molecule Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Unveiling the HSF1 Interaction Network: Key Regulators of Its Function in Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Targeting HSF1 for cancer treatment: mechanisms and inhibitor development [thno.org]

- 8. Modulation of Heat Shock Factor 1 Activity through Silencing of Ser303/Ser307 Phosphorylation Supports a Metabolic Program Leading to Age-Related Obesity and Insulin Resistance - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Rethinking HSF1 in stress, development and organismal health - PMC [pmc.ncbi.nlm.nih.gov]

HSF1 target genes in mammalian cells

An In-depth Technical Guide to HSF1 Target Genes in Mammalian Cells

For Researchers, Scientists, and Drug Development Professionals

Abstract

Heat Shock Factor 1 (HSF1) is the master transcriptional regulator of the heat shock response (HSR), a fundamental cellular defense mechanism against proteotoxic stress.[1][2] While its role in inducing the expression of molecular chaperones, or Heat Shock Proteins (HSPs), is well-established, recent genome-wide studies have unveiled a far more extensive and complex regulatory network.[3][4][5] In addition to its canonical cytoprotective functions, HSF1 is now recognized as a key modulator of diverse cellular processes including development, metabolism, aging, and tumorigenesis.[3][6][7] In malignant cells, HSF1 is co-opted to drive a unique transcriptional program that supports proliferation, metastasis, and therapeutic resistance, making it a compelling target for drug development.[2][7][8][9] This technical guide provides a comprehensive overview of , detailing the signaling pathways that govern HSF1 activity, the experimental methodologies used to identify its direct and indirect targets, and its emerging role as a therapeutic target in oncology.

HSF1 Structure, Activation, and Regulation

Under normal physiological conditions, HSF1 exists as a latent, inactive monomer in the cytoplasm and nucleus, complexed with chaperones such as HSP70 and HSP90.[6][10] Upon exposure to cellular stress—including heat shock, oxidative stress, or the accumulation of misfolded proteins—these chaperones are titrated away to perform their refolding duties.[6][10] This releases HSF1, initiating a multi-step activation cascade.

The activation process involves:

-

Trimerization: Freed HSF1 monomers rapidly form homotrimers through their leucine zipper domains (HR-A/B and HR-C).[1][10][11]

-

Nuclear Accumulation: The active trimer accumulates in the nucleus.[6]

-

Post-Translational Modifications (PTMs): The trimer undergoes extensive PTMs, most notably hyperphosphorylation and SUMOylation, which are crucial for modulating its DNA binding and transcriptional activity.[1][3][11]

-

DNA Binding: The activated trimer binds to specific DNA sequences known as Heat Shock Elements (HSEs), located in the promoter regions of its target genes.[11][12][13] An HSE consists of at least three inverted repeats of the 5'-nGAAn-3' motif.[12][13][14]

-

Transcriptional Activation: HSF1 recruits the transcriptional machinery to initiate the expression of its target genes.[11]

This activation is transient. As HSP levels rise, they bind to HSF1 in a negative feedback loop, promoting its return to the inactive monomeric state.[3][6]

HSF1 Target Genes in Mammalian Cells

HSF1's transcriptional program is highly plastic and context-dependent, varying significantly between normal and cancerous cells, and in response to different stimuli.[3] Its targets can be broadly categorized into canonical (HSR-related) and non-canonical functions.

Canonical HSF1 Targets

The most well-known HSF1 targets are the HSPs, which function as molecular chaperones to maintain protein homeostasis (proteostasis).[7] In cancer, elevated levels of these chaperones help malignant cells cope with the proteotoxic stress caused by aneuploidy, mutated proteins, and increased metabolic rates.[7]

Non-Canonical HSF1 Targets

Genome-wide studies have revealed that HSF1 binds to hundreds of gene loci beyond the classic HSPs, particularly in cancer cells.[8][15] This cancer-specific transcriptional program is distinct from the heat shock response and supports multiple hallmarks of malignancy.[7][8]

Table 1: Summary of Key HSF1 Target Gene Categories and Examples

| Category | Key Target Genes (Examples) | Function & Relevance | Cellular Context | Regulation |

| Proteostasis (Canonical) | HSPA1A (HSP70), HSPB1 (HSP27), HSP90AA1 (HSP90) | Protein folding, prevention of aggregation, cell survival.[2] | Heat Shock, Cancer | Up-regulated |

| Cell Cycle & Proliferation | CDK1, PLK1, AURKA | Promotion of cell cycle progression and mitosis.[7][16] | Cancer | Up-regulated |

| Metabolism | LDHA, GLUT1 | Upregulation of glycolysis (Warburg effect) to meet energy demands.[7][9] | Cancer | Up-regulated |

| Invasion & Metastasis | MMP2, ZEB1, VIM | Regulation of cell motility, adhesion, and epithelial-mesenchymal transition (EMT).[2][16] | Cancer | Up-regulated |

| DNA Damage & Repair | RAD51, BRCA1 | Enhancement of DNA repair capacity, contributing to therapy resistance.[9] | Cancer, Stress | Up-regulated |

| Apoptosis Regulation | BCL2, XIAP | Inhibition of apoptosis, promotion of cell survival.[9] | Cancer | Up-regulated |

| Signal Transduction | MYC, ERBB2 (HER2) pathway components | Supports oncogenic signaling pathways.[7][9] | Cancer | Up-regulated |

Upstream Signaling Pathways Regulating HSF1

In cancer, HSF1 is often constitutively active even in the absence of external stress. This activation is driven by oncogenic signaling pathways that intersect with the HSF1 regulatory network.

For example, the HER2 (ERBB2) pathway, frequently amplified in breast cancer, can activate HSF1.[17] This occurs through the PI3K-Akt signaling cascade, which leads to the inhibition of Glycogen Synthase Kinase 3 (GSK3), a known repressor of HSF1.[17] This relieves the inhibition on HSF1, allowing it to drive a pro-tumorigenic gene expression program.

Experimental Protocols for Identifying HSF1 Targets

Identifying the direct and functionally relevant targets of a transcription factor like HSF1 requires a multi-pronged approach, typically integrating genome-wide binding data with transcriptomic analysis.

Protocol: Chromatin Immunoprecipitation sequencing (ChIP-seq)

ChIP-seq is the gold standard for identifying the direct binding sites of a transcription factor across the entire genome.

Objective: To map the genomic locations where HSF1 is physically bound.

Methodology:

-

Cell Culture and Cross-linking: Grow mammalian cells (e.g., MCF7 breast cancer cells) to ~80% confluency. Apply stimulus if required (e.g., heat shock at 42°C for 1 hour). Add formaldehyde directly to the culture medium to a final concentration of 1% and incubate for 10 minutes at room temperature to cross-link proteins to DNA. Quench the reaction with glycine.

-

Cell Lysis and Chromatin Shearing: Harvest and lyse the cells to isolate nuclei. Resuspend nuclei in a shearing buffer and sonicate the chromatin to an average fragment size of 200-600 bp.

-

Immunoprecipitation (IP): Pre-clear the chromatin with Protein A/G beads. Incubate the sheared chromatin overnight at 4°C with a ChIP-grade antibody specific to HSF1. An IgG antibody is used as a negative control.

-

Immune Complex Capture: Add Protein A/G beads to capture the antibody-HSF1-DNA complexes. Wash the beads extensively to remove non-specific binding.

-

Elution and Reverse Cross-linking: Elute the complexes from the beads. Reverse the formaldehyde cross-links by incubating at 65°C for several hours in the presence of high salt. Treat with RNase A and Proteinase K to remove RNA and protein.

-

DNA Purification: Purify the DNA using phenol-chloroform extraction or a column-based kit.

-

Library Preparation and Sequencing: Prepare a sequencing library from the purified DNA fragments. This involves end-repair, A-tailing, and ligation of sequencing adapters. Perform high-throughput sequencing.

-

Data Analysis: Align sequence reads to a reference genome. Use a peak-calling algorithm (e.g., MACS2) to identify regions of significant enrichment in the HSF1 IP sample compared to the input or IgG control. Perform motif analysis on the called peaks to confirm the enrichment of the HSF1-binding motif (HSE).

Protocol: RNA-sequencing (RNA-seq) with HSF1 Knockdown

RNA-seq quantifies changes in gene expression, revealing which genes are functionally regulated by HSF1.

Objective: To identify genes whose expression is dependent on HSF1.

Methodology:

-

HSF1 Knockdown: Transfect mammalian cells with siRNA or shRNA constructs targeting HSF1. A non-targeting control siRNA/shRNA should be used in parallel. Alternatively, use a CRISPR-Cas9 knockout cell line.

-

Verification of Knockdown: After 48-72 hours, harvest a subset of cells to confirm HSF1 protein depletion via Western blot.

-

RNA Extraction: Lyse the remaining cells and extract total RNA using a column-based kit or TRIzol reagent. Ensure high purity and integrity of the RNA (RIN > 8).

-

Library Preparation:

-

Deplete ribosomal RNA (rRNA) from the total RNA.

-

Fragment the remaining RNA.

-

Synthesize first and second-strand cDNA.

-

Perform end-repair, A-tailing, and ligate sequencing adapters.

-

Amplify the library via PCR.

-

-

Sequencing: Perform high-throughput sequencing on the prepared libraries.

-

Data Analysis:

-

Align sequence reads to a reference transcriptome.

-

Quantify read counts for each gene.

-

Perform differential expression analysis (e.g., using DESeq2 or edgeR) to identify genes that are significantly up- or down-regulated upon HSF1 knockdown compared to the control.

-

Integrating ChIP-seq and RNA-seq to Define Direct Targets

The most powerful approach is to combine both datasets. High-confidence direct targets of HSF1 are genes that are both physically bound by HSF1 (identified by ChIP-seq) and show a significant change in expression when HSF1 is depleted (identified by RNA-seq).[18]

HSF1 as a Therapeutic Target in Drug Development

The reliance of cancer cells on the HSF1-driven transcriptional program represents a key vulnerability, often described as a "non-oncogene addiction".[7] This makes HSF1 an attractive therapeutic target. Inhibiting HSF1 can simultaneously disrupt multiple pathways essential for cancer cell survival, including proteostasis, metabolism, and proliferation, while having a lesser effect on normal cells.[7]

Table 2: Selected HSF1 Inhibitors in Development

| Inhibitor Class | Example Compound | Proposed Mechanism of Action | Potential Indication |

| Small Molecule | NXP800 (CCT361814) | Reduces HSF1 phosphorylation at Ser326, leading to decreased expression of HSPs.[11] | Ovarian Cancer, Myeloma |

| Natural Product | Triptolide | Covalently inhibits the XPB subunit of the general transcription factor TFIIH, broadly suppressing transcription, including HSF1-driven genes. | Pancreatic Cancer |

| Protein-Protein Interaction Disruptor | KRIBB11 | Inhibits the interaction between HSF1 and HSP70, preventing HSF1 activation. | General Oncology |

Conclusion

HSF1 is a multifaceted transcription factor with a regulatory scope that extends far beyond the classical heat shock response. Its target genes are integral to a vast array of cellular processes, and its dysregulation is a critical component of cancer pathophysiology. The continued elucidation of the HSF1-driven transcriptional network, aided by powerful genomic techniques like ChIP-seq and RNA-seq, is paving the way for novel therapeutic strategies. By targeting HSF1, it may be possible to dismantle the complex support network that enables malignant progression and therapy resistance, offering new hope for precision oncology.

References

- 1. HSF1 Activation Mechanisms, Disease Roles, and Small Molecule Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]

- 2. The multifaceted role of HSF1 in tumorigenesis - PMC [pmc.ncbi.nlm.nih.gov]

- 3. journals.biologists.com [journals.biologists.com]

- 4. researchgate.net [researchgate.net]

- 5. HSF1Base: A Comprehensive Database of HSF1 (Heat Shock Factor 1) Target Genes - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Regulation of heat shock transcription factors and their roles in physiology and disease - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Frontiers | Heat Shock Proteins and HSF1 in Cancer [frontiersin.org]

- 8. aacrjournals.org [aacrjournals.org]

- 9. mdpi.com [mdpi.com]

- 10. Heat shock factor protein 1 - Wikipedia [en.wikipedia.org]

- 11. HSF1 Activation Mechanisms, Disease Roles, and Small Molecule Therapeutics [ijbs.com]

- 12. mdpi.com [mdpi.com]

- 13. HSF1 Can Prevent Inflammation following Heat Shock by Inhibiting the Excessive Activation of the ATF3 and JUN&FOS Genes - PMC [pmc.ncbi.nlm.nih.gov]

- 14. The Role of Heat Shock Transcription Factor 1 in the Genome-wide Regulation of the Mammalian Heat Shock Response - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Mammalian Heat Shock Response And Mechanisms Underlying Its Genome-wide Transcriptional Regulation - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Unveiling the HSF1 Interaction Network: Key Regulators of Its Function in Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Signal Transduction Pathways Leading to Heat Shock Transcription - PMC [pmc.ncbi.nlm.nih.gov]

- 18. biorxiv.org [biorxiv.org]

The Architect of Cellular Fortitude: Unraveling the Non-Stress Functions of HSF1

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

October 31, 2025

Executive Summary

Heat Shock Factor 1 (HSF1) has long been characterized as the master regulator of the heat shock response, a critical cellular defense mechanism against proteotoxic stress. However, a growing body of evidence reveals that HSF1's role extends far beyond stress conditions, playing a fundamental part in key cellular processes under physiological homeostasis. In the absence of stress, HSF1 directs distinct transcriptional programs essential for normal development, metabolic regulation, and, paradoxically, the progression of cancer. This technical guide provides a comprehensive overview of the core, non-stress functions of HSF1, presenting quantitative data, detailed experimental methodologies, and visual representations of the key signaling pathways involved. Understanding these non-canonical roles of HSF1 is paramount for developing novel therapeutic strategies targeting a range of human diseases, from metabolic disorders to cancer.

HSF1's Transcriptional Landscape in Non-Stress Conditions

Under basal conditions, HSF1 is not dormant but actively engages with the chromatin to regulate a set of genes distinct from the canonical heat shock proteins.[1][2] This regulation is crucial for maintaining cellular homeostasis and supporting fundamental biological processes.

Role in Development

HSF1 is indispensable for normal embryonic development. In organisms like C. elegans, HSF1, in concert with the transcription factor E2F, orchestrates a specific developmental gene expression program. This program is essential for processes such as larval development and is distinct from the heat shock response.[3][4] HSF1's developmental targets are involved in RNA biogenesis, translation, protein folding, and metabolism, highlighting its role in preparing the cellular machinery for growth and differentiation.[4]

Role in Metabolism

HSF1 is a key player in metabolic regulation, particularly in response to nutrient availability. It directly influences pathways such as glycolysis and oxidative phosphorylation to maintain energy homeostasis.[5] For instance, HSF1 can regulate the expression of genes involved in glucose uptake and lactate production.[5] Furthermore, HSF1's activity is intricately linked with central metabolic sensors like AMPK and SIRT1, which fine-tune its transcriptional output in response to the cell's energetic state.[3][6]

Role in Cancer

In the context of cancer, HSF1's non-stress functions take on a pro-tumorigenic role. Malignant cells co-opt HSF1 to drive a transcriptional program that supports their high metabolic demands, rapid proliferation, and resistance to apoptosis.[2][5] This cancer-specific HSF1 program involves the regulation of genes related to cell cycle control, signaling, and metabolism, and is associated with poor prognosis in various cancers.[2][5]

Quantitative Analysis of HSF1-Mediated Gene Expression in Non-Stress Conditions

The following tables summarize quantitative data from RNA-sequencing (RNA-seq) and Chromatin Immunoprecipitation followed by sequencing (ChIP-seq) studies, illustrating the impact of HSF1 on gene expression in the absence of external stress.

Table 1: HSF1 Target Gene Expression Changes in Non-Stressed Cancer Cells

| Gene | Function | Fold Change (HSF1 Knockdown vs. Control) | p-value | Reference |

| MYC | Transcription factor, cell cycle progression | Downregulated | < 0.05 | [7] |

| HSP90AA1 | Chaperone, protein folding | Downregulated | < 0.05 | [8] |

| LDHA | Glycolysis | Downregulated | < 0.05 | [5] |

| ATG7 | Autophagy | Downregulated | < 0.05 | [5] |

Table 2: HSF1 ChIP-seq Peak Analysis in Non-Stressed Cells

| Cell Type | Number of HSF1-bound Genes | Predominant Genomic Location of Peaks | Reference |

| MCF7 (Breast Cancer) | ~800 | Promoters, Enhancers | [9] |

| Yeast (S. cerevisiae) | 43 (core set) | Upstream Activating Sequences | [10] |

Signaling Pathways Regulating HSF1 Activity in Non-Stress Conditions

The basal activity of HSF1 is tightly controlled by a complex network of signaling pathways that integrate metabolic and proliferative cues.

The AMPK-HSF1 Axis: A Metabolic Rheostat

AMP-activated protein kinase (AMPK), a central sensor of cellular energy status, directly regulates HSF1 activity. Under conditions of low energy (high AMP/ATP ratio), AMPK phosphorylates HSF1 at Serine 121.[3][11] This phosphorylation event inhibits HSF1's transcriptional activity, thereby coupling the cellular stress response to the metabolic state.[3][11] Conversely, HSF1 can also suppress AMPK activity, creating a reciprocal regulatory loop.[12]

SIRT1-Mediated Deacetylation: Fine-Tuning HSF1 Activity

Sirtuin 1 (SIRT1), an NAD+-dependent deacetylase, also plays a crucial role in modulating HSF1 function. SIRT1 can directly deacetylate HSF1 at lysine 80 (K80), a modification that enhances HSF1's DNA binding ability.[6][13] This deacetylation is particularly important in the context of caloric restriction and has implications for lifespan regulation.[6]

The HSF1-c-MYC-GCN5 Complex: A Pro-Oncogenic Alliance

In cancer cells, HSF1 forms a transcriptional complex with the oncoprotein c-MYC and the histone acetyltransferase GCN5.[4][7] In this complex, HSF1 acts as a scaffold, recruiting GCN5 to c-MYC target gene promoters. This leads to histone acetylation and enhanced c-MYC-driven transcription of genes involved in proliferation and metabolism, thereby promoting tumorigenesis.[4][7]

Detailed Methodologies for Key Experiments

Reproducibility is a cornerstone of scientific advancement. This section provides detailed protocols for key experimental techniques used to investigate HSF1 function in non-stress conditions.

Chromatin Immunoprecipitation Sequencing (ChIP-seq) for HSF1

This protocol outlines the steps for identifying HSF1 binding sites on a genome-wide scale.

Protocol Details:

-

Cell Culture and Cross-linking: Grow cells to 80-90% confluency. Cross-link proteins to DNA by adding formaldehyde to a final concentration of 1% for 10 minutes at room temperature. Quench the reaction with glycine.

-

Cell Lysis and Chromatin Shearing: Lyse the cells and sonicate the chromatin to an average fragment size of 200-500 bp.

-

Immunoprecipitation: Incubate the sheared chromatin with an anti-HSF1 antibody (e.g., Cell Signaling Technology, #4356) overnight at 4°C. Add protein A/G magnetic beads to capture the antibody-protein-DNA complexes.

-

Washing and Reversal of Cross-links: Wash the beads to remove non-specific binding. Elute the complexes and reverse the cross-links by incubating at 65°C overnight with proteinase K.

-

DNA Purification: Purify the DNA using phenol-chloroform extraction or a commercial kit.

-

Library Preparation and Sequencing: Prepare a sequencing library from the purified DNA and sequence on a high-throughput platform.

-

Data Analysis: Align reads to the reference genome and use a peak-calling algorithm (e.g., MACS2) to identify HSF1 binding sites.

RNA-Sequencing (RNA-seq) for HSF1 Target Gene Analysis

This protocol describes the methodology for analyzing global gene expression changes upon HSF1 perturbation.

Protocol Details:

-

Cell Culture and HSF1 Knockdown: Culture cells and transfect with siRNAs targeting HSF1 or a non-targeting control.

-

RNA Extraction: After 48-72 hours, harvest the cells and extract total RNA using a commercial kit (e.g., QIAGEN RNeasy).

-

Library Preparation: Prepare RNA-seq libraries from the total RNA. This typically involves poly(A) selection for mRNA, fragmentation, reverse transcription to cDNA, and adapter ligation.

-

Sequencing: Sequence the libraries on a high-throughput sequencing platform.

-

Data Analysis: Align the reads to the reference genome and quantify gene expression levels. Perform differential expression analysis to identify genes regulated by HSF1.

Measurement of Intracellular NAD+/NADH Ratio

This protocol details a method for quantifying the cellular redox state, which is relevant to SIRT1-mediated regulation of HSF1.[1][14][15][16]

Protocol Details:

-

Cell Extraction: Harvest cells and perform separate extractions for NAD+ and NADH using acidic and basic buffers, respectively, to ensure the stability of each coenzyme.[1]

-

Enzymatic Cycling Assay: Use a commercial kit (e.g., from BioAssay Systems) that employs an enzymatic cycling reaction. In this assay, lactate dehydrogenase is used to catalyze a reaction that generates a product with a specific absorbance or fluorescence, proportional to the amount of NAD+ or NADH in the sample.[1]

-

Quantification: Measure the absorbance or fluorescence using a microplate reader and calculate the concentrations of NAD+ and NADH based on a standard curve. The ratio is then determined.

Conclusion and Future Directions

The non-stress functions of HSF1 in development, metabolism, and cancer represent a paradigm shift in our understanding of this multifaceted transcription factor. The ability of HSF1 to direct distinct, context-dependent transcriptional programs underscores its role as a central integrator of cellular signals. For drug development professionals, the non-oncogene addiction of cancer cells to HSF1 presents a compelling therapeutic window. Targeting the specific non-stress activities of HSF1, while sparing its essential roles in normal physiology, is a promising avenue for the development of novel anti-cancer and metabolic disease therapies. Future research should focus on further dissecting the molecular mechanisms that govern the switch between HSF1's stress-responsive and homeostatic functions, and on identifying small molecules that can selectively modulate these activities. A deeper understanding of the HSF1 interactome in non-stress conditions will also be critical for uncovering new regulatory nodes and therapeutic targets.

References

- 1. Measurement of NAD+/NADH ratio [bio-protocol.org]

- 2. HSF1 drives a transcriptional program distinct from heat shock to support highly malignant human cancers - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Suppression of the HSF1-mediated proteotoxic stress response by the metabolic stress sensor AMPK - PMC [pmc.ncbi.nlm.nih.gov]

- 4. biorxiv.org [biorxiv.org]

- 5. HSF1 as a Cancer Biomarker and Therapeutic Target - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Stress-Inducible Regulation of Heat Shock Factor 1 by the Deacetylase SIRT1 - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Heat shock factor 1 (HSF1) specifically potentiates c-MYC-mediated transcription independently of the canonical heat shock response - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Quantitative Comparison of HSF1 Activators - PMC [pmc.ncbi.nlm.nih.gov]

- 9. HSF1 Can Prevent Inflammation following Heat Shock by Inhibiting the Excessive Activation of the ATF3 and JUN&FOS Genes - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Genetic and epigenetic determinants establish a continuum of Hsf1 occupancy and activity across the yeast genome - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Phosphorylation of HSF1 by MAPK-Activated Protein Kinase 2 on Serine 121, Inhibits Transcriptional Activity and Promotes HSP90 Binding* | Semantic Scholar [semanticscholar.org]

- 12. Heat Shock Factor 1 Is a Direct Antagonist of AMP-Activated Protein Kinase - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Reactome | SIRT1 deacetylates HSF1 [reactome.org]

- 14. A Modified Chromogenic Assay for Determination of the Ratio of Free Intracellular NAD+/NADH in Streptococcus mutans - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Assays for Determination of Cellular and Mitochondrial NAD+ and NADH Content | Springer Nature Experiments [experiments.springernature.com]

- 16. Single sample extraction protocol for the quantification of NAD and NADH redox states in Saccharomyces cerevisiae - PMC [pmc.ncbi.nlm.nih.gov]

HSF1 in Cancer Cell Proliferation and Survival: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Heat Shock Factor 1 (HSF1) has emerged as a critical transcription factor in oncology, extending far beyond its canonical role in the cellular stress response. In cancer cells, HSF1 is frequently hyperactivated, orchestrating a broad transcriptional program that supports malignant transformation, sustained proliferation, and evasion of apoptosis. This technical guide provides an in-depth exploration of the core mechanisms by which HSF1 drives cancer cell proliferation and survival. It summarizes key quantitative data, details essential experimental protocols for studying HSF1, and visually represents the complex signaling networks it governs. This document is intended to serve as a valuable resource for researchers and professionals in the field of cancer biology and drug development, facilitating a deeper understanding of HSF1 as a therapeutic target.

Introduction

Heat Shock Factor 1 (HSF1) is the master transcriptional regulator of the heat shock response, a highly conserved cellular mechanism that protects against proteotoxic stress by upregulating the expression of heat shock proteins (HSPs).[1] In normal cells, HSF1 is maintained in an inert, monomeric state through its association with chaperones like HSP90.[2] Upon stress, HSF1 is released, trimerizes, translocates to the nucleus, and binds to heat shock elements (HSEs) in the promoters of its target genes.[1]

In the context of cancer, HSF1's role is repurposed to support the malignant phenotype.[3] Cancer cells experience chronic proteotoxic stress due to factors such as aneuploidy, increased protein synthesis, and the production of mutant proteins.[4] This leads to the constitutive activation of HSF1, which in turn drives a transcriptional program that is distinct from the canonical heat shock response.[5] This cancer-specific program includes not only HSPs but also genes involved in a multitude of cellular processes that are hallmarks of cancer, including proliferation, metabolism, and survival.[4][5] High levels of HSF1 expression are often associated with poor prognosis and resistance to therapy in various cancers.[4][6] This guide will delve into the signaling pathways, target genes, and experimental methodologies crucial for understanding and targeting HSF1 in cancer.

HSF1 Signaling Pathways in Cancer

HSF1 is a central node in a complex network of signaling pathways that are frequently dysregulated in cancer. Its activation and function are modulated by key oncogenic pathways, and in turn, HSF1 influences their activity, often creating feed-forward loops that sustain tumorigenesis.

PI3K/AKT/mTOR Pathway

The PI3K/AKT/mTOR pathway is a critical regulator of cell growth, proliferation, and survival, and its hyperactivation is a common event in cancer. This pathway directly impacts HSF1 activity. AKT can directly phosphorylate HSF1 at multiple sites, including Serine 326, a key activating phosphorylation site.[7][8] Furthermore, mTOR, a downstream effector of AKT, is also known to phosphorylate HSF1 at Ser326.[8] This phosphorylation enhances HSF1's transcriptional activity, promoting the expression of its target genes.[8]

Conversely, HSF1 can sustain mTORC1 activity, creating a positive feedback loop.[8] HSF1 has been shown to be essential for the proteotoxic stress response, HSF1 activation, and heat shock protein synthesis, all of which can support mTOR function.[9]

MAPK Pathway

The Mitogen-Activated Protein Kinase (MAPK) pathway, another crucial regulator of cell proliferation and survival, also has intricate connections with HSF1. The RAS-RAF-MEK-ERK signaling cascade can lead to the phosphorylation of HSF1. Specifically, MEK and ERK1/2 have been shown to phosphorylate HSF1 at Serine 326.[7] Additionally, p38 MAPK can also phosphorylate this critical residue.[8]

Interestingly, the MAPK pathway can also have an inhibitory effect on HSF1. MAPK-activated protein kinase 2 (MK2) can phosphorylate HSF1 at Serine 121, which inhibits its DNA binding activity and promotes its association with the inhibitory chaperone HSP90.[10] This dual regulation highlights the complexity of HSF1 modulation in cancer cells.

HSF1's Role in Apoptosis Evasion

A key mechanism by which HSF1 promotes cancer cell survival is through the suppression of apoptosis. HSF1 orchestrates the expression of a range of anti-apoptotic factors while inhibiting pro-apoptotic signals.

Regulation of Bcl-2 Family Proteins

The Bcl-2 family of proteins are central regulators of the intrinsic apoptotic pathway.[11] HSF1 influences the balance between pro- and anti-apoptotic members of this family. HSF1 can upregulate the expression of the anti-apoptotic protein Bcl-2.[3] Furthermore, HSF1 drives the expression of BAG3, a co-chaperone of HSP70, which in turn stabilizes anti-apoptotic Bcl-2 family proteins, leading to the inhibition of apoptosis.[12]

Inhibition of Caspase Activation